molecular formula C12H11NO B11905763 3-(Prop-1-en-2-yloxy)isoquinoline

3-(Prop-1-en-2-yloxy)isoquinoline

Cat. No.: B11905763
M. Wt: 185.22 g/mol
InChI Key: UHMNIWGMEPFSOI-UHFFFAOYSA-N
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Description

3-(Prop-1-en-2-yloxy)isoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which consists of a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

    From Cinnamaldehyde: This method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime.

    Bischler-Napieralski Synthesis: In this reaction, 2-phenylethylamine is first treated with formyl chloride in the presence of a base to form N-formyl-2-phenylethylamine.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using the above-mentioned routes, optimized for higher yields and purity. The Skraup synthesis is also a common industrial method for producing quinoline and isoquinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Alkaline potassium permanganate, peracetic acid.

    Reducing Agents: Tin and hydrochloric acid, hydrogen with platinum catalyst.

    Substitution Reagents: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products Formed

    Oxidation: Pyridine-3,4-dicarboxylic acid.

    Reduction: 1,2,3,4-tetrahydroisoquinoline, decahydroisoquinoline.

    Substitution: Various substituted isoquinolines depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(Prop-1-en-2-yloxy)isoquinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-1-en-2-yloxy)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

3-prop-1-en-2-yloxyisoquinoline

InChI

InChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3

InChI Key

UHMNIWGMEPFSOI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)OC1=CC2=CC=CC=C2C=N1

Origin of Product

United States

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